![molecular formula C16H16N2O4S B4699274 4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4699274.png)
4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid, also known as ATB-346, is a novel drug compound that has been developed as a potential treatment for pain and inflammation. The drug has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis.
Mechanism of Action
4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which also inhibit COX-1, 4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid selectively targets COX-2, reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. The drug has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid in lab experiments is its selectivity for COX-2, which reduces the risk of gastrointestinal side effects compared to traditional NSAIDs. However, one limitation of using 4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid is that it is a relatively new drug compound, and further research is needed to fully understand its potential benefits and limitations.
Future Directions
There are several potential future directions for research on 4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid. One area of interest is the drug's potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Another potential direction is the development of new drug formulations that may improve the drug's efficacy and reduce the risk of side effects. Additionally, further research is needed to fully understand the drug's mechanism of action and its potential impact on other physiological systems.
Scientific Research Applications
4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for pain and inflammation. One study published in the Journal of Pharmacology and Experimental Therapeutics found that 4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid was more effective at reducing inflammation and pain compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as naproxen and ibuprofen.
properties
IUPAC Name |
4-[(5-benzyl-3-carbamoylthiophen-2-yl)amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-15(22)12-9-11(8-10-4-2-1-3-5-10)23-16(12)18-13(19)6-7-14(20)21/h1-5,9H,6-8H2,(H2,17,22)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZVNFVJTVZBCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CCC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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